Cas no 113247-17-9 (9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester)

The compound 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester is a structurally distinct heterocyclic derivative with potential applications in medicinal chemistry and pharmaceutical research. Its core framework combines a β-carboline scaffold with a 4-fluorophenyl substitution, enhancing its binding affinity and selectivity in biological systems. The methyl ester moiety improves solubility and bioavailability, facilitating further derivatization or prodrug development. This compound may serve as a key intermediate in synthesizing bioactive molecules targeting neurological or oncological pathways. Its well-defined structure and functional group compatibility make it a valuable candidate for structure-activity relationship (SAR) studies and drug discovery efforts.
9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester structure
113247-17-9 structure
Product Name:9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester
CAS No:113247-17-9
MF:C19H13FN2O2
MW:320.317127943039
CID:5559500
PubChem ID:10758026
Update Time:2025-06-13

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester
    • Inchi: 1S/C19H13FN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3
    • InChI Key: YAILLKDCAFSVHR-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C2C=C(C(OC)=O)N=C(C3=CC=C(F)C=C3)C1=2

Computed Properties

  • Exact Mass: 320.09610582g/mol
  • Monoisotopic Mass: 320.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 55Ų

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester Pricemore >>

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Additional information on 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester (CAS No. 113247-17-9): A Comprehensive Overview

9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester (CAS No. 113247-17-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and is characterized by its unique structural features, which include a pyridoindole core and a 4-fluorophenyl substituent. These structural elements contribute to its potential therapeutic applications and biological activities.

The 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester is synthesized through a series of well-defined chemical reactions. The synthesis typically involves the condensation of a suitable indole derivative with a fluorinated aromatic compound, followed by esterification to form the methyl ester. The precise synthetic route can vary depending on the specific conditions and reagents used, but common methods include palladium-catalyzed coupling reactions and electrophilic aromatic substitution.

Recent studies have highlighted the potential of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester in various biological contexts. One notable area of research is its activity as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity as a selective inhibitor of certain ion channels, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain.

In addition to its ion channel modulation properties, 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester has also shown promise in cancer research. A recent investigation reported in the Cancer Research journal found that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways involved in cell survival and proliferation.

The pharmacokinetic properties of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester have been extensively studied to evaluate its suitability for therapeutic applications. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has good bioavailability. It also demonstrates low toxicity and minimal side effects in animal models.

To further explore its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without severe adverse effects. These findings suggest that this compound may be a valuable addition to the arsenal of treatments for various diseases.

In conclusion, 9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(4-fluorophenyl)-, methyl ester (CAS No. 113247-17-9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound is poised to play a significant role in advancing the treatment of various diseases.

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